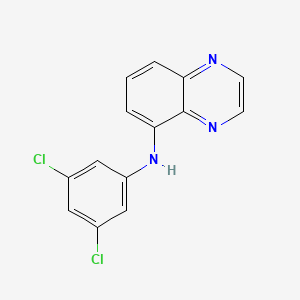![molecular formula C16H26N2O2 B5018041 1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propanamine](/img/structure/B5018041.png)
1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propanamine, also known as methoxyphenamine, is a chemical compound that belongs to the class of amphetamines. It is a psychoactive drug that has been used for its stimulant effects. Methoxyphenamine has been studied for its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Mecanismo De Acción
Methoxyphenamine works by increasing the levels of dopamine and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters, which allows them to remain in the synapse for a longer period of time. This results in increased stimulation of the postsynaptic neuron, which can improve attention and alertness.
Biochemical and Physiological Effects:
Methoxyphenamine has been shown to have a number of biochemical and physiological effects. It increases heart rate and blood pressure, which can lead to increased alertness and energy. It also increases the release of glucose from the liver, which can provide additional energy to the body. Methoxyphenamine has been shown to have a high affinity for the dopamine transporter, which suggests that it may have a high potential for abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methoxyphenamine has a number of advantages for lab experiments. It is relatively easy to synthesize and can be purified using standard chromatography techniques. It is also a potent stimulant that can be used to study the effects of increased dopamine and norepinephrine levels in the brain. However, 1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propanaminemine has a high potential for abuse and can be dangerous if not used properly. Researchers should use caution when handling this compound and should take appropriate safety measures to minimize the risk of exposure.
Direcciones Futuras
There are a number of future directions for research on 1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propanaminemine. One area of interest is the potential use of this compound as a treatment for depression. Methoxyphenamine has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are often depleted in individuals with depression. Another area of interest is the development of safer and more effective stimulants for the treatment of ADHD. Methoxyphenamine has shown promise in this area, but more research is needed to determine its safety and efficacy. Finally, researchers may be interested in studying the potential long-term effects of 1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propanaminemine use, particularly with regard to its potential for abuse and addiction.
Métodos De Síntesis
Methoxyphenamine can be synthesized using a variety of methods. One of the most commonly used methods is the reductive amination of 4-methoxyphenylacetone with 4-morpholineethanamine. This reaction is typically carried out using sodium cyanoborohydride as a reducing agent in the presence of an acid catalyst. The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
Methoxyphenamine has been studied for its potential therapeutic applications in the treatment of ADHD and narcolepsy. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in attention and alertness. Methoxyphenamine has also been studied for its potential as a cognitive enhancer and as a treatment for depression.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-14(13-15-3-5-16(19-2)6-4-15)17-7-8-18-9-11-20-12-10-18/h3-6,14,17H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAUUIFCGIRSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-{[1-(4-chlorobenzyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5017958.png)
![N-[(4-methoxy-1-naphthyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5017960.png)
![1-(3-chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5017967.png)
![1-benzyl-5-methyl-1H-imidazo[4,5-c]pyridin-5-ium iodide](/img/structure/B5017974.png)

![2-({2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5017983.png)
![methyl 2-methyl-4-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5017988.png)
![2-(3-bromo-4-methoxyphenyl)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5018001.png)
![4-[4-(4-fluorophenoxy)-2-buten-1-yl]morpholine](/img/structure/B5018007.png)
![N-ethyl-2-methyl-N-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B5018012.png)



![2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5018059.png)